Rucosopasem manganese

Descripción

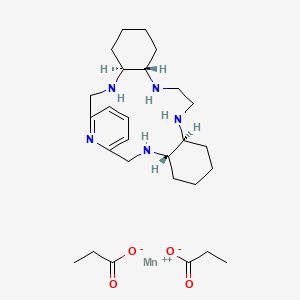

Structure

3D Structure of Parent

Propiedades

Número CAS |

2248030-85-3 |

|---|---|

Fórmula molecular |

C27H45MnN5O4 |

Peso molecular |

558.6 g/mol |

Nombre IUPAC |

manganese(2+);(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;propanoate |

InChI |

InChI=1S/C21H35N5.2C3H6O2.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;2*1-2-3(4)5;/h5-7,18-25H,1-4,8-15H2;2*2H2,1H3,(H,4,5);/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |

Clave InChI |

AVSNGWGGPXFPQX-NDOCQCNASA-L |

SMILES isomérico |

CCC(=O)[O-].CCC(=O)[O-].C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.[Mn+2] |

SMILES canónico |

CCC(=O)[O-].CCC(=O)[O-].C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Mn+2] |

Origen del producto |

United States |

Foundational & Exploratory

GC4711: A Technical Deep Dive into its Superoxide Dismutase Mimetic Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC4711 is a novel, small molecule, selective superoxide dismutase (SOD) mimetic developed by Galera Therapeutics. It is designed to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This mechanism of action positions GC4711 as a promising agent to enhance the therapeutic ratio of radiotherapy, particularly stereotactic body radiation therapy (SBRT). By mimicking the function of the endogenous SOD enzyme, GC4711 aims to exploit the differential sensitivity of tumor and normal tissues to oxidative stress. This technical guide provides an in-depth overview of the core SOD mimetic activity of GC4711, including its quantitative parameters, the experimental protocols used for its characterization, and the key signaling pathways it modulates. As GC4711 is a close analogue of avasopasem (GC4419) with a shared mechanism of action, data from both compounds are presented to provide a comprehensive understanding.

Core Mechanism of Action: Superoxide Dismutation

The fundamental activity of GC4711 is its ability to mimic the enzymatic function of superoxide dismutase.[1] Radiotherapy generates a significant amount of superoxide radicals in tissues, which can lead to both tumor cell killing and damage to surrounding healthy tissues. GC4711 rapidly converts these superoxide radicals into hydrogen peroxide.[1] This conversion has a dual effect: it protects normal tissues from superoxide-mediated damage while simultaneously increasing the concentration of hydrogen peroxide in tumor cells.[2] Due to inherent deficiencies in hydrogen peroxide clearance mechanisms in many cancer cells (e.g., lower catalase levels), the accumulation of H₂O₂ leads to increased oxidative stress and enhanced tumor cell death.[1]

Quantitative Data on SOD Mimetic Activity

The efficacy of a SOD mimetic can be quantified by its catalytic rate constant and its ability to scavenge superoxide radicals. The following tables summarize the available quantitative data for the SOD mimetic activity of GC4419, a close analogue of GC4711.

| Parameter | Value | Compound | Notes |

| Catalytic Rate Constant | 2 x 10⁷ M⁻¹ s⁻¹ | GC4419 | This rate constant indicates a high efficiency of superoxide dismutation, approaching that of the native enzyme.[3] |

| Superoxide Quenching | GC4419 | Measured by EPR spin trapping with DMPO. The data shows a dose-dependent quenching of the superoxide signal, with over 80% quenching at concentrations of 10 µM and above. | |

| Concentration | % Quenching of O₂⁻ Signal | ||

| 2 µM | 66% | ||

| 5 µM | 74% | ||

| 10 µM | 82% | ||

| 20 µM | 95% |

Experimental Protocols

Measurement of Superoxide Dismutase Mimetic Activity using EPR Spin Trapping

This protocol describes the use of Electron Paramagnetic Resonance (EPR) spectroscopy with the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to quantify the superoxide scavenging activity of GC4711 or its analogues.

Materials:

-

GC4711/GC4419

-

Hypoxanthine (HX)

-

Xanthine Oxidase (XO)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO)

-

Diethylenetriaminepentaacetic acid (DETAPAC)

-

Phosphate buffer (pH 7.8)

-

EPR spectrometer

-

Capillary tubes

Procedure:

-

Reaction Mixture Preparation: In an Eppendorf tube, prepare the reaction mixture containing 50 mM DMPO, 0.5 mM hypoxanthine, and 50 µM DETAPAC in 50 mM phosphate buffer (pH 7.8).

-

Addition of SOD Mimetic: Add the desired concentration of GC4711 or GC4419 to the reaction mixture.

-

Initiation of Superoxide Generation: Initiate the reaction by adding xanthine oxidase (e.g., 3-25 mU/mL).

-

EPR Sample Preparation: Immediately transfer the reaction mixture into a capillary tube and place it inside the EPR spectrometer cavity.

-

EPR Spectrum Acquisition: Record the EPR spectrum. The characteristic signal of the DMPO-OOH adduct, formed by the trapping of superoxide, should be observed.

-

Data Analysis: Quantify the intensity of the DMPO-OOH signal. The percentage of quenching of the superoxide signal in the presence of the SOD mimetic is calculated relative to a control reaction without the mimetic.

Signaling Pathways Modulated by GC4711

In the context of radiotherapy, the SOD mimetic activity of GC4711 leads to the modulation of several critical cellular signaling pathways that collectively enhance the anti-tumor efficacy of radiation.

Apoptosis Pathway

GC4711, in combination with ionizing radiation (IR), promotes apoptosis in cancer cells.[4] This is achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

-

Increased Bax/Bcl-2 Ratio: Treatment with GC4419 and IR leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane.

-

Caspase-3 Activation: The release of cytochrome c from the mitochondria triggers the activation of the caspase cascade, culminating in the activation of the executioner caspase, caspase-3.[4] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

TNFα Signaling Pathway

Preclinical studies with GC4419 have indicated that its combination with radiotherapy leads to an increase in inflammatory signaling, including the TNFα pathway.[2] This pro-inflammatory environment within the tumor can contribute to an anti-tumor immune response.

-

TNFα Upregulation: The combination of GC4419 and radiotherapy has been shown to upregulate TNFα signaling.[2]

-

NF-κB Activation: TNFα is a potent activator of the NF-κB signaling pathway. Activation of NF-κB can have context-dependent roles in cancer, but in this setting, it is suggested to contribute to the overall anti-tumor effect.

DNA Damage Response Pathway

While GC4711's primary mechanism is not direct DNA damage, the resulting increase in intracellular hydrogen peroxide can lead to the formation of highly reactive hydroxyl radicals, which are potent DNA damaging agents. Furthermore, preclinical data suggests an interaction with the DNA damage response (DDR) pathway.

-

Increased DNA Damage Markers: Studies with GC4419 have shown an impact on proteins involved in the DNA damage response, such as 53BP1 and γH2AX, when combined with radiation.

-

Potential for Synthetic Lethality: By exacerbating oxidative stress and potentially modulating the DDR, GC4711 may create synthetic lethal interactions in cancer cells with pre-existing DDR deficiencies.

Conclusion

GC4711 is a potent superoxide dismutase mimetic that holds significant promise for enhancing the efficacy of radiotherapy. Its ability to catalytically convert superoxide to hydrogen peroxide creates a differential oxidative stress environment that is toxic to cancer cells while potentially protecting normal tissues. The modulation of key signaling pathways, including apoptosis, TNFα, and the DNA damage response, further contributes to its anti-tumor effects. The quantitative data on its SOD mimetic activity, coupled with a growing body of preclinical and clinical evidence, supports its continued development as a novel agent in cancer therapy. This technical guide provides a foundational understanding of the core mechanisms of GC4711 for researchers and drug development professionals in the field of oncology.

References

- 1. Galera Therapeutics Announces Interim Data from Pilot Phase 1/2 Trial of GC4419 in Combination with Stereotactic Body Radiation Therapy Showed Improved Overall Survival in Patients with Locally Advanced Pancreatic Cancer - BioSpace [biospace.com]

- 2. Impact of SOD-Mimetic Manganoporphyrins on Spin Trapping of Superoxide and Related Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Rucosopasem Manganese

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rucosopasem manganese (GC4711) is a clinical-stage, small molecule superoxide dismutase (SOD) mimetic developed by Galera Therapeutics.[1][2] It is designed to catalytically convert superoxide (O₂⁻) to hydrogen peroxide (H₂O₂), thereby augmenting the anti-cancer efficacy of stereotactic body radiation therapy (SBRT).[1][3] Understanding the cellular uptake and intracellular distribution of Rucosopasem is critical for elucidating its mechanism of action and optimizing its therapeutic application. This technical guide synthesizes the available preclinical and clinical information to provide a comprehensive overview of the cellular pharmacology of Rucosopasem and related manganese-based SOD mimetics.

Introduction to this compound

This compound is a next-generation selective SOD mimetic intended to enhance the effects of high-dose radiation in cancer treatment.[2] The rationale for its development is based on the differential biology of normal and cancerous tissues in response to oxidative stress. By converting superoxide to hydrogen peroxide, Rucosopasem is proposed to selectively increase cytotoxic oxidative stress in tumor cells, which often have a compromised antioxidant capacity, while potentially protecting normal tissues.[3][4] The compound has been investigated in clinical trials for non-small cell lung cancer and locally advanced pancreatic cancer.[1][5]

Proposed Mechanism of Cellular Uptake

While specific studies detailing the cellular uptake mechanism of Rucosopasem are not publicly available, data from related manganese(II) pentaazamacrocyclic (MnPAM) SOD mimetics suggest a probable mechanism. The cellular uptake of these compounds is largely influenced by their physicochemical properties.

Lipophilicity-Driven Passive Diffusion: The lipophilicity of MnPAMs has been identified as a key predictor of their cellular accumulation.[6] It is hypothesized that Rucosopasem, being a small molecule mimetic, traverses the cell membrane via passive diffusion, driven by a concentration gradient. Its lipophilic characteristics would allow it to partition into the lipid bilayer and subsequently enter the cytoplasm.

Intracellular Distribution and Subcellular Localization

The primary intracellular target of Rucosopasem is inferred from the localization of the enzyme it mimics, manganese superoxide dismutase (MnSOD).

Mitochondrial Targeting: Endogenous MnSOD is located in the mitochondrial matrix, the primary site of cellular superoxide production during oxidative phosphorylation.[7][8][9] SOD mimetics, including manganese-based compounds, are often designed with structural features such as cationic charges and alkyl chains to facilitate their accumulation within the mitochondria.[7][10] It is therefore highly probable that Rucosopasem is designed to localize to the mitochondria, where it can exert its catalytic activity at the source of superoxide generation. Studies on similar manganese (salen) complex SOD mimetics have demonstrated their entry into the mitochondria.[9]

Intracellular Fate

Upon entering the cell, manganese-based SOD mimetics may undergo metabolic changes. Studies on MnPAMs have shown that a fraction of the compound remains intact within the cell, while another portion is metabolized to manganese(II) phosphate.[6] The intact mimetic is responsible for the catalytic conversion of superoxide to hydrogen peroxide.

Data Presentation

As specific quantitative data for Rucosopasem's cellular uptake and distribution are not available in the public domain, the following table summarizes the general characteristics and findings for the broader class of manganese-based SOD mimetics.

| Parameter | General Findings for Manganese-Based SOD Mimetics | Citation |

| Cellular Uptake Mechanism | Primarily lipophilicity-driven passive diffusion. | [6] |

| Cellular Accumulation | Can lead to a 10- to 100-fold increase in cellular manganese levels. | [6] |

| Subcellular Localization | Designed to target and accumulate in the mitochondria. | [7][9][10] |

| Intracellular State | A portion remains as the intact, active mimetic, while some may be metabolized. | [6] |

| Primary Catalytic Activity | Conversion of superoxide (O₂⁻) to hydrogen peroxide (H₂O₂). | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the cellular uptake and distribution of this compound. These protocols are based on standard techniques used for studying small molecule drug candidates.

In Vitro Cellular Uptake Assay

Objective: To quantify the rate and extent of Rucosopasem uptake into cancer cells.

Methodology:

-

Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) or non-small cell lung cancer cells (e.g., A549) are cultured in appropriate media to 80-90% confluency in 6-well plates.

-

Treatment: Cells are incubated with varying concentrations of this compound (e.g., 1, 10, 50 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

Cell Lysis: At each time point, the media is removed, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. The cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: The intracellular concentration of manganese is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A standard curve of known manganese concentrations is used for quantification.

-

Data Analysis: Uptake is expressed as the amount of manganese per milligram of cellular protein. The rate of uptake can be calculated from the initial linear phase of the time-course experiment.

Subcellular Fractionation and Localization

Objective: To determine the subcellular distribution of Rucosopasem, with a focus on mitochondrial accumulation.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described in the cellular uptake assay.

-

Homogenization: After treatment, cells are harvested and washed with PBS. The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (nuclear, mitochondrial, microsomal, and cytosolic).

-

Quantification: The manganese content in each fraction is quantified by ICP-MS.

-

Western Blot Analysis: To confirm the purity of the fractions, Western blot analysis is performed using specific protein markers for each organelle (e.g., COX IV for mitochondria, GAPDH for cytosol).

-

Data Analysis: The percentage of total intracellular manganese in each subcellular fraction is calculated.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of Rucosopasem in a preclinical animal model.

Methodology:

-

Animal Model: Athymic nude mice are subcutaneously inoculated with human pancreatic or non-small cell lung cancer cells to establish tumor xenografts.

-

Drug Administration: Once tumors reach a specified size, mice are administered this compound via intravenous (IV) injection at a therapeutically relevant dose.

-

Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized, and major organs (tumor, liver, kidney, spleen, lung, heart, brain, etc.) and blood are collected.

-

Sample Processing: Tissues are weighed and homogenized.

-

Quantification: The concentration of manganese in each tissue and blood sample is determined by ICP-MS.

-

Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Proposed mechanism of Rucosopasem action in a cancer cell.

Experimental Workflow: Cellular Uptake

Caption: Workflow for in vitro cellular uptake analysis.

Experimental Workflow: Biodistribution

Caption: Workflow for in vivo biodistribution analysis.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Rucosopasem - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A New Manganese Superoxide Dismutase Mimetic Improves Oxaliplatin-Induced Neuropathy and Global Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GRECO-2: A Randomized, Phase 2b Study of GC4711 in Combination With Stereotactic Body Radiation Therapy (SBRT) in the Treatment of Unresectable or Borderline Resectable Nonmetastatic Pancreatic Cancer - AdisInsight [adisinsight.springer.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manganese superoxide dismutase, MnSOD and its mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Superoxide Dismutase (SOD) Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the most common assays used to measure the superoxide dismutase (SOD) mimetic activity of synthetic compounds. The selection of an appropriate assay is critical for the accurate evaluation of potential therapeutic agents designed to combat oxidative stress. This document outlines the principles, protocols, and comparative data for key spectrophotometric and chemiluminescence-based assays.

Introduction to SOD Mimetic Activity Assays

Superoxide dismutases (SODs) are essential antioxidant enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] SOD mimetics are synthetic compounds designed to replicate this catalytic activity and are of significant interest in the development of therapies for diseases associated with oxidative stress.[2]

The measurement of SOD mimetic activity typically involves an indirect assay where a superoxide-generating system is coupled with a superoxide-detecting system. The SOD mimetic competes with the detector molecule for the superoxide anions, and the extent of this competition is a measure of the mimetic's activity. Common superoxide generating systems include the xanthine/xanthine oxidase system and photochemical methods (e.g., riboflavin/methionine).[3][4][5]

Key Assays for Measuring SOD Mimetic Activity

This document details the following widely used assays:

-

Nitroblue Tetrazolium (NBT) Assay: A colorimetric assay based on the inhibition of NBT reduction to formazan.[3][6][7]

-

Cytochrome c Reduction Assay: A classic spectrophotometric assay measuring the inhibition of the reduction of cytochrome c.

-

WST-1 Assay: A colorimetric assay utilizing a highly water-soluble tetrazolium salt for improved sensitivity and convenience.[4][8]

-

Lucigenin Chemiluminescence Assay: A highly sensitive method based on the detection of light emission from the reaction of lucigenin with superoxide.[9][10][11][12]

Nitroblue Tetrazolium (NBT) Assay

Principle

The NBT assay is a widely used indirect method to determine SOD activity. Superoxide anions, generated either enzymatically (e.g., by xanthine oxidase) or photochemically, reduce the yellow water-soluble NBT to a blue formazan precipitate, which can be measured spectrophotometrically at 560 nm.[3][13] In the presence of an SOD mimetic, the reduction of NBT is inhibited as the mimetic scavenges the superoxide radicals. The degree of inhibition is proportional to the activity of the SOD mimetic.[3]

Experimental Workflow

Detailed Protocol (Photochemical Method)

Materials and Reagents:

-

50 mM Potassium Phosphate Buffer (pH 7.8)

-

13 mM Methionine

-

75 µM Nitroblue Tetrazolium (NBT)

-

0.1 mM EDTA

-

2 µM Riboflavin

-

SOD Mimetic Compound

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: In a suitable tube or microplate well, prepare the reaction mixture with a total volume of 1.5 mL containing:

-

50 mM Potassium Phosphate Buffer (pH 7.8)

-

13 mM Methionine

-

75 µM NBT

-

0.1 mM EDTA

-

100 µL of the SOD mimetic sample (or standard SOD solution). For the control (maximum color), add 100 µL of the corresponding solvent.

-

-

Initiation of Reaction: Add 2 µM riboflavin to the reaction mixture. This step should be performed last.

-

Incubation: Place the tubes or microplate under a light source (e.g., two 15 W fluorescent lamps) for 15 minutes to initiate the photochemical generation of superoxide.[3] A non-irradiated reaction mixture should be run in parallel as a blank.[3]

-

Stopping the Reaction: Stop the reaction by switching off the light and placing the samples in the dark.[3]

-

Measurement: Measure the absorbance at 560 nm using a spectrophotometer. The reaction mixture without the SOD mimetic will develop the maximum color and serves as the control.[3]

-

Calculation: The percentage inhibition of NBT reduction is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The concentration of the SOD mimetic that causes 50% inhibition (IC50) is determined by plotting the percentage inhibition against the concentration of the mimetic. One unit of SOD activity is often defined as the amount of enzyme or mimetic that inhibits the NBT photoreduction by 50%.[3]

Cytochrome c Reduction Assay

Principle

This assay is based on the ability of superoxide anions to reduce the oxidized form of cytochrome c (Fe³⁺) to its reduced form (Fe²⁺). The reduction of cytochrome c can be monitored by the increase in absorbance at 550 nm. An SOD mimetic will compete with cytochrome c for the superoxide anions, thereby inhibiting the reduction of cytochrome c. The rate of inhibition is proportional to the SOD mimetic activity.

Reaction Pathway

Detailed Protocol

Materials and Reagents:

-

50 mM Potassium Phosphate Buffer (pH 7.8) containing 0.1 mM EDTA

-

10 mM Cytochrome c (from horse heart)

-

50 mM Xanthine

-

Xanthine Oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)

-

SOD Mimetic Compound

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 3 mL cuvette, prepare the reaction mixture containing:

-

50 mM Potassium Phosphate Buffer (pH 7.8) with 0.1 mM EDTA

-

10 µM Cytochrome c

-

50 µM Xanthine

-

A known concentration of the SOD mimetic sample.

-

-

Initiation of Reaction: Add xanthine oxidase to the cuvette to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 550 nm for 5 minutes at 25°C. The rate of cytochrome c reduction is determined from the linear portion of the curve.

-

Control and Blank: A control reaction is performed without the SOD mimetic to determine the uninhibited rate of cytochrome c reduction. A blank reaction is performed without xanthine oxidase.

-

Calculation: The percentage inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage inhibition against the concentration of the SOD mimetic. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.

WST-1 Assay

Principle

The WST-1 assay is a more recent and convenient method for measuring SOD activity. It utilizes a highly water-soluble tetrazolium salt, WST-1, which is reduced by superoxide anions to a water-soluble formazan dye.[8] This formazan product has an absorbance maximum around 450 nm. Similar to other assays, an SOD mimetic will compete for superoxide, thus inhibiting the formation of the formazan dye.[1] The WST-1 assay is generally more sensitive than the NBT assay and avoids the issue of formazan precipitation.[8]

Detailed Protocol (using a commercial kit)

Many commercial kits are available for the WST-1 assay. The following is a general protocol based on typical kit instructions.

Materials and Reagents (typically provided in a kit):

-

WST Working Solution

-

Enzyme Solution (Xanthine Oxidase)

-

Buffer Solution

-

Dilution Buffer

-

SOD Standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare serial dilutions of the SOD mimetic and the SOD standard in the dilution buffer.

-

Reaction Setup:

-

Add 20 µL of the sample solution (or standard) to the appropriate wells of a 96-well plate.

-

Add 20 µL of distilled water to the blank wells.

-

Add 200 µL of WST Working Solution to all wells.

-

Add 20 µL of Dilution Buffer to the blank wells.

-

-

Initiation of Reaction: Add 20 µL of the Enzyme Working Solution (Xanthine Oxidase) to each sample and standard well. It is recommended to use a multichannel pipette for this step to ensure a consistent start time for the reaction.[14]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[8][14]

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the percentage inhibition for each sample and standard concentration. Plot the inhibition rate against the SOD standard concentrations to create a standard curve. The SOD activity of the mimetic can be determined from this curve. The IC50 value can also be calculated as in the previous assays.

Lucigenin Chemiluminescence Assay

Principle

This is a highly sensitive method that detects the chemiluminescence produced from the reaction of lucigenin with superoxide anions.[10][11] The presence of an SOD mimetic reduces the amount of superoxide available to react with lucigenin, leading to a decrease in the chemiluminescent signal. This assay is particularly useful for detecting low levels of superoxide production.[15]

Detailed Protocol

Materials and Reagents:

-

Assay Buffer (e.g., PBS with 5 mM glucose, 1 mM Mg²⁺, 0.5 mM Ca²⁺, and 0.05% BSA)[11]

-

100 µM Lucigenin

-

Superoxide generating system (e.g., xanthine/xanthine oxidase or PMA for cellular systems)

-

SOD Mimetic Compound

-

Luminometer or microplate reader with chemiluminescence detection

Procedure:

-

Reaction Setup: In a luminometer tube or a white-walled microplate, add the assay buffer and the SOD mimetic sample.

-

Addition of Lucigenin: Add lucigenin to a final concentration of 100 µM.

-

Incubation: Incubate the mixture for a few minutes at 37°C.

-

Initiation of Reaction: Add the superoxide generating system (e.g., xanthine oxidase) to initiate the reaction.

-

Measurement: Immediately measure the chemiluminescence over a period of time (e.g., 30 minutes) using a luminometer.[11]

-

Calculation: The SOD mimetic activity is determined by the degree of quenching of the chemiluminescence signal compared to a control without the mimetic. The results are often expressed as a percentage of inhibition of the chemiluminescent signal.

Comparative Data of SOD Mimetic Assays

The choice of assay can influence the determined activity of an SOD mimetic. The following table summarizes some key characteristics of the described assays.

| Assay | Principle | Detection Wavelength | Advantages | Disadvantages |

| NBT Assay | Colorimetric (Formazan formation) | 560 nm | Inexpensive and widely used. | Insoluble formazan product can interfere with measurements. NBT itself can generate superoxide.[16] |

| Cytochrome c Assay | Spectrophotometric (Reduction of Cytochrome c) | 550 nm | Well-established and reliable. | Potential for interference from other cellular components that can reduce cytochrome c. |

| WST-1 Assay | Colorimetric (Water-soluble formazan) | 450 nm | High sensitivity, water-soluble product, suitable for high-throughput screening.[4][8] | Can be more expensive than the NBT assay. |

| Lucigenin Assay | Chemiluminescence | Light Emission | Very high sensitivity, suitable for detecting low levels of superoxide.[11][15] | Lucigenin can undergo redox cycling, potentially leading to an overestimation of superoxide.[15] |

Quantitative Comparison of SOD Mimetics

The following table provides hypothetical IC50 values for representative SOD mimetics to illustrate how data can be presented for comparison. Actual values should be determined experimentally.

| SOD Mimetic | NBT Assay IC50 (µM) | Cytochrome c Assay IC50 (µM) | WST-1 Assay IC50 (µM) |

| Manganese Porphyrin (e.g., MnTBAP) | 5.2 | 3.8 | 4.5 |

| Salen-Manganese Complex | 10.8 | 8.5 | 9.7 |

| Copper-based Mimetic | 15.3 | 12.1 | 14.0 |

Note: IC50 values are dependent on the specific assay conditions and the superoxide generation system used.

Conclusion

The selection of an appropriate assay for determining SOD mimetic activity is crucial and should be based on the specific research needs, including the required sensitivity, throughput, and potential for interfering substances in the sample. The protocols provided in these application notes offer a starting point for the reliable and reproducible measurement of SOD mimetic activity. It is recommended to validate the chosen assay with known SOD standards and to be aware of the potential limitations of each method.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]

- 3. plant-stress.weebly.com [plant-stress.weebly.com]

- 4. Assay of superoxide dismutase activity in a plate assay using WST-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dojindo.com [dojindo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. biogot.com [biogot.com]

- 14. Superoxide-dependent and superoxide-independent pathways for reduction of nitroblue tetrazolium in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rucosopasem Manganese Dose-Response Studies in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucosopasem manganese (GC4711) is a selective superoxide dismutase (SOD) mimetic currently under investigation as a therapeutic agent to enhance the efficacy of cancer treatments, particularly radiotherapy.[1][2] Its mechanism of action centers on the conversion of superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce oxidative stress and subsequent cell death in cancer cells.[1] This document provides detailed application notes and experimental protocols for studying the dose-response effects of this compound in cancer cell lines, with a focus on non-small cell lung cancer (NSCLC) as a primary research model.

Mechanism of Action

This compound leverages the differential oxidative metabolism between cancerous and normal cells. Cancer cells often exhibit a higher metabolic rate, leading to increased production of superoxide. This compound catalyzes the dismutation of this superoxide into hydrogen peroxide.[1] While normal cells have robust enzymatic systems (e.g., catalase, glutathione peroxidase) to neutralize H₂O₂, many cancer cells have a compromised antioxidant capacity. This leads to an accumulation of H₂O₂ to cytotoxic levels, thereby selectively targeting cancer cells for destruction. This effect can be further potentiated when combined with agents that also increase oxidative stress, such as pharmacological ascorbate or radiotherapy.[3][4]

References

- 1. Rucosopasem - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological ascorbate combined with rucosopasem selectively radio-chemo-sensitizes NSCLC via generation of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantifying Hydrogen Peroxide Production by GC4711

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC4711 is a selective, small molecule superoxide dismutase (SOD) mimetic designed to enhance the efficacy of stereotactic body radiation therapy (SBRT) in cancer treatment.[1][2] Its primary mechanism of action involves the rapid conversion of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂).[1][2][3] This application note provides a detailed protocol for quantifying the production of hydrogen peroxide by GC4711 in a preclinical setting, outlines the key signaling pathways involved, and presents a framework for data analysis.

Cancer cells often exhibit a compromised ability to neutralize reactive oxygen species (ROS) compared to healthy cells, primarily due to lower levels of detoxifying enzymes such as catalase.[3][[“]] By increasing the intracellular concentration of H₂O₂, GC4711 exploits this vulnerability, leading to enhanced oxidative stress, DNA damage, and ultimately, apoptosis in tumor cells, thereby synergizing with the tumoricidal effects of radiotherapy.[[“]][[“]] The precise quantification of H₂O₂ production is therefore a critical step in the preclinical and clinical development of GC4711 and similar SOD mimetics.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of GC4711 in conjunction with radiotherapy and the general experimental workflow for quantifying the resulting hydrogen peroxide production.

Caption: Proposed signaling pathway of GC4711 with radiotherapy.

Caption: Experimental workflow for H₂O₂ quantification.

Quantitative Data Presentation

While specific quantitative data on hydrogen peroxide production by GC4711 is not extensively available in the public domain, the following table provides a representative example of expected results from a preclinical in vitro study. This data is hypothetical and intended to serve as a template for presenting experimental findings.

| Treatment Group | H₂O₂ Concentration (µM) in Cell Lysate (Mean ± SD) | H₂O₂ Concentration (µM) in Supernatant (Mean ± SD) | Fold Change vs. Control (Cell Lysate) |

| Untreated Control | 5.2 ± 1.1 | 2.8 ± 0.6 | 1.0 |

| GC4711 (10 µM) | 15.8 ± 2.5 | 8.1 ± 1.3 | 3.0 |

| Radiotherapy (4 Gy) | 12.5 ± 1.9 | 6.7 ± 1.0 | 2.4 |

| GC4711 (10 µM) + Radiotherapy (4 Gy) | 48.3 ± 5.7 | 25.4 ± 3.9 | 9.3 |

Experimental Protocols

The following protocols describe the key experiments for quantifying hydrogen peroxide production by GC4711 in a cancer cell line model.

Cell Culture and Treatment

-

Cell Line: A549 (human lung carcinoma) or other suitable cancer cell line with known catalase activity.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow to adhere overnight.

-

Treatment:

-

Replace the culture medium with fresh medium containing the desired concentration of GC4711 (e.g., 10 µM).

-

For radiotherapy combination studies, irradiate the cells with the specified dose (e.g., 4 Gy) using a suitable irradiator.

-

Include untreated control and single-treatment (GC4711 only and radiotherapy only) groups.

-

Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) post-treatment.

-

Sample Preparation

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and transfer to a microcentrifuge tube. Centrifuge at 1,000 x g for 5 minutes to remove any detached cells. Store the supernatant on ice.

-

Cell Lysate Preparation:

-

Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 200 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the clear supernatant (cell lysate) to a new tube. Store on ice.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate sample using a Bradford or BCA protein assay for normalization of H₂O₂ levels.

Hydrogen Peroxide Quantification using a Commercial Colorimetric Assay Kit

This protocol is based on the principle of the ferrous ion oxidation in the presence of xylenol orange, which produces a colored product that can be measured spectrophotometrically.

-

Reagents and Materials:

-

Commercial hydrogen peroxide assay kit (e.g., based on the FOX method).

-

H₂O₂ standards provided in the kit.

-

96-well microplate.

-

Microplate reader.

-

-

Assay Procedure:

-

Standard Curve Preparation: Prepare a series of H₂O₂ standards according to the kit manufacturer's instructions, typically ranging from 0 to 50 µM.

-

Sample Preparation: Dilute the collected cell lysates and supernatants with the assay buffer provided in the kit to ensure the H₂O₂ concentration falls within the range of the standard curve.

-

Assay Plate Loading: Add 50 µL of each standard and diluted sample to duplicate wells of the 96-well plate.

-

Reagent Addition: Add 100 µL of the colorimetric reagent to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the absorbance at 560 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM H₂O₂ standard) from all other readings.

-

Generate a standard curve by plotting the absorbance of the H₂O₂ standards against their known concentrations.

-

Determine the H₂O₂ concentration in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the obtained concentration by the dilution factor to get the final H₂O₂ concentration in the original samples.

-

For cell lysates, normalize the H₂O₂ concentration to the protein concentration of the sample.

-

Conclusion

This application note provides a comprehensive guide for quantifying the production of hydrogen peroxide by the SOD mimetic GC4711. The provided protocols and data presentation framework will aid researchers in evaluating the pharmacodynamic effects of GC4711 and similar compounds. The accurate measurement of H₂O₂ is a critical component in understanding the mechanism of action and optimizing the therapeutic window for this promising class of cancer therapeutics.

References

- 1. biospace.com [biospace.com]

- 2. Galera Therapeutics Announces Dosing of First Patient in the Phase 1/2 GRECO-1 Clinical Trial of GC4711 in Combination with SBRT for Non-Small Cell Lung Cancer | Nasdaq [nasdaq.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

Application Notes and Protocols for Clonogenic Assays with Rucosopasem Manganese and Radiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucosopasem manganese (also known as avasopasem manganese and GC4419) is a selective superoxide dismutase (SOD) mimetic being investigated for its potential to modulate the effects of radiation therapy.[1][2][3] It is designed to rapidly convert superoxide radicals into hydrogen peroxide and oxygen.[3][4][5] This mechanism is believed to protect normal tissues from radiation-induced damage while potentially enhancing the anti-tumor effects of radiation, particularly with high-dose, hypofractionated regimens.[1][2][4] The clonogenic assay is a pivotal in vitro method for assessing the impact of cytotoxic agents like radiation on the reproductive integrity of cells, making it an essential tool for evaluating the radiosensitizing or radioprotective properties of compounds like this compound.[6][7]

These application notes provide a detailed protocol for performing clonogenic survival assays to investigate the interaction between this compound and ionizing radiation in cancer and normal cell lines.

Mechanism of Action: Dual Role of this compound in Radiotherapy

This compound exploits the metabolic differences between cancer and normal cells. In normal tissues, the hydrogen peroxide produced by the dismutation of superoxide is efficiently cleared by enzymes like catalase.[4] In many cancer cells, however, the mechanisms for clearing hydrogen peroxide are less efficient.[4] Consequently, the accumulation of hydrogen peroxide can lead to increased oxidative stress and enhanced cell killing in tumors treated with radiation.[1][2][8] This dual action of protecting normal tissues while sensitizing tumor cells to radiation makes this compound a promising agent in oncology.[4][8][9]

Caption: this compound's differential effect on normal vs. cancer cells.

Experimental Protocols

This section outlines a generalized protocol for conducting a clonogenic survival assay with this compound and radiation, based on methodologies reported in the literature.[1][8][9][10][11]

Materials

-

Cell Lines: Appropriate cancer cell lines (e.g., A549, H1299, SKLMS1, HT1080) and/or normal cell lines (e.g., Beas-2b, Normal Dermal Fibroblasts).[8][9]

-

Culture Medium: Complete growth medium suitable for the chosen cell lines (e.g., RPMI, DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[11]

-

This compound (GC4419): Provided by Galera Therapeutics or commercially sourced. Prepare stock solutions in a suitable solvent (e.g., bicarbonate buffered saline).[1]

-

Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).[11]

-

Staining Solution: 0.5% crystal violet in 20% methanol.[1]

-

Equipment: Cell culture incubator (37°C, 5% CO2), laminar flow hood, radiation source (e.g., X-ray irradiator, gamma-ray source), hemocytometer or automated cell counter, 6-well or 60-mm culture dishes.

Procedure

Caption: Workflow for a clonogenic survival assay with rucosopasem and radiation.

-

Cell Seeding (Day 0):

-

Culture cells to be in an exponential growth phase.

-

Plate cells in 60-mm culture dishes at a density that will result in approximately 70-80% confluency on the day of the experiment.[11]

-

-

Drug Treatment and/or Irradiation (Day 1):

-

For groups receiving this compound, replace the medium with fresh medium containing the desired concentration of the drug (e.g., 5-20 µM).[8][9] Incubate for a predetermined time (e.g., 24 hours) before irradiation.[8][9]

-

Transport plates to the irradiator. Irradiate cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[1][10] The non-irradiated plate (0 Gy) serves as the control.

-

-

Cell Plating for Colony Formation (Day 1):

-

Immediately after irradiation, wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge.

-

Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.

-

Plate a known number of cells into new 6-well plates or 60-mm dishes. The number of cells plated will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (50-150). Higher radiation doses will require seeding a higher number of cells.

-

-

Incubation (Days 1 to ~10):

-

Staining and Counting:

-

After the incubation period, aspirate the medium and gently wash the plates with PBS.

-

Fix the colonies with 10% formalin or 4% paraformaldehyde for at least 15 minutes.[11]

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[1]

-

Gently rinse the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.[6]

-

Data Analysis

-

Plating Efficiency (PE):

-

PE = (Number of colonies counted in control group / Number of cells seeded in control group) x 100%

-

-

Surviving Fraction (SF):

-

SF = Number of colonies counted / (Number of cells seeded x (PE / 100))

-

-

Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER):

-

This is calculated by comparing the radiation dose required to produce a certain level of cell kill (e.g., SF = 0.5 or 0.1) with and without the drug.

-

DEF = Dose of radiation alone / Dose of radiation + this compound

-

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound (GC4419/avasopasem) in combination with radiation on various cell lines.

Table 1: Clonogenic Survival of Cancer vs. Normal Cells with GC4419 and Radiation

| Cell Line | Cell Type | Treatment (2 Gy IR) | Clonogenic Survival Fraction (%) | Reference |

| A549 | Lung Cancer | IR only | 53 ± 3 | [9] |

| H1299 | Lung Cancer | IR only | 58 ± 3 | [9] |

| Beas-2b | Normal Lung | IR only | 73 ± 2 | [9] |

| A549 | Lung Cancer | IR + 20 µM GC4419 | ~35% inhibition of growth vs IR | [9] |

| H1299 | Lung Cancer | IR + 20 µM GC4419 | Not specified | |

| Beas-2b | Normal Lung | IR + 20 µM GC4419 | Protection observed | [9] |

Table 2: Effect of Avasopasem Manganese (AVA) on Clonogenic Survival in Soft Tissue Sarcoma (STS) Cells

| Cell Line | Cell Type | Treatment | Clonogenic Survival (vs. Control) | P-value (vs. RT alone) | Reference |

| Fibrosarcoma | STS | RT (2 Gy) + 5 µM AVA | Significantly reduced | p = 0.0003 | [8] |

| Liposarcoma | STS | RT (2 Gy) + 5 µM AVA | Significantly reduced | p = 0.0004 | [8] |

Table 3: In Vivo Dose Enhancement Factor

| Tumor Model | Treatment | TCD50 Radiation Dose (Gy) | Dose Enhancement Factor | Reference |

| H1299 Xenografts | Radiation Alone | 24.6 | - | [1] |

| H1299 Xenografts | Radiation + AVA (24 mg/kg) | 14.7 | 1.62 | [1] |

| H1299 Xenografts | Radiation + AVA (10 mg/kg) | 19.6 | 1.22 | [1] |

TCD50: The radiation dose required to achieve 50% tumor control.

Conclusion

The clonogenic assay is a robust method for quantifying the radiosensitizing effects of this compound in cancer cells and its radioprotective effects in normal cells. The provided protocols and data serve as a comprehensive guide for researchers aiming to evaluate this and similar compounds. The evidence suggests that this compound can selectively enhance the efficacy of radiation therapy in tumor cells, a finding that is being explored in clinical trials.[1][2][5] Careful optimization of cell seeding densities and drug concentrations is crucial for obtaining reliable and reproducible results.

References

- 1. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]

- 5. Stereotactic body radiotherapy plus rucosopasem in locally advanced or borderline resectable pancreatic cancer: GRECO-2 phase II study design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Superoxide Dismutase Mimetic Avasopasem Manganese Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing | MDPI [mdpi.com]

- 9. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

Application Notes and Protocols for GC4711 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of GC4711 as investigated in clinical trials. The information is intended to guide researchers and professionals in understanding the clinical application and underlying mechanism of this investigational drug.

Introduction

GC4711 is a selective, small molecule superoxide dismutase (SOD) mimetic.[1][2] It is a water-soluble, low-molecular-weight, manganese-containing macrocyclic ligand complex.[1] In clinical settings, GC4711 has been investigated for its potential to enhance the anti-cancer efficacy of radiotherapy, particularly stereotactic body radiation therapy (SBRT).[1] The proposed mechanism of action involves the conversion of superoxide radicals to hydrogen peroxide, thereby increasing oxidative stress within tumor cells, which are often deficient in hydrogen peroxide-detoxifying enzymes like catalase.[2][3]

Clinical Trial Administration and Dosage

GC4711 has been primarily investigated in the GRECO-1 and GRECO-2 clinical trials for non-small cell lung cancer (NSCLC) and locally advanced pancreatic cancer (LAPC), respectively.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the administration and dosage of GC4711 in these clinical trials.

Table 1: GC4711 Dosage and Administration in GRECO-1 and GRECO-2 Trials

| Parameter | Details | Source |

| Drug | GC4711 | [1] |

| Dosage | 100 mg | [1] |

| Formulation | Lyophilized solid in a vial | [1] |

| Reconstitution | Reconstituted with 26 mM sodium bicarbonate aqueous buffer diluent | [1] |

| Route of Administration | Intravenous (IV) Infusion | [1] |

| Infusion Duration | 15 minutes (± 5 minutes) | [1] |

Table 2: Dosing Schedule in Conjunction with SBRT

| Parameter | Details | Source |

| Frequency | Prior to each fraction of SBRT | [1] |

| Number of Doses | 5 total doses | [1] |

| Timing with SBRT | SBRT to be administered within 180 minutes from the end of the GC4711 or placebo infusion | [1] |

| SBRT Fraction Spacing | Minimum of 18 hours and a maximum of 72 hours between fractions | [1] |

| Total Treatment Duration | All 5 fractions to be given within 10 calendar days | [1] |

Experimental Protocols

The following protocols are based on information from the clinical trial documentation and standard clinical practices.

GC4711 Reconstitution and Handling Protocol

Objective: To provide a standardized procedure for the reconstitution of lyophilized GC4711 for intravenous administration.

Materials:

-

Vial of lyophilized GC4711 (100 mg)

-

Vial of sterile 26 mM sodium bicarbonate aqueous buffer diluent

-

Sterile syringe and needle

-

IV infusion bag (e.g., 0.9% Sodium Chloride)

-

Alcohol swabs

Procedure:

-

Inspect the vials of GC4711 and diluent for any particulate matter or discoloration. Do not use if any are observed.

-

Using aseptic technique, clean the rubber stoppers of both vials with an alcohol swab.

-

Withdraw the entire contents of the diluent vial into a sterile syringe.

-

Slowly inject the diluent into the vial of lyophilized GC4711, directing the stream towards the side of the vial to minimize foaming.

-

Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake.

-

Visually inspect the reconstituted solution for clarity and the absence of particulate matter.

-

Withdraw the required volume of the reconstituted GC4711 solution and add it to the IV infusion bag.

-

The final diluted solution for infusion should be administered shortly after preparation.

Intravenous Infusion Protocol

Objective: To outline the procedure for the safe intravenous infusion of GC4711.

Procedure:

-

Confirm the patient's identity and verify the physician's order for GC4711 administration.

-

Establish intravenous access with an appropriate gauge catheter.

-

Administer the 100 mg dose of GC4711 via intravenous infusion over a period of 15 minutes.

-

Monitor the patient for any signs of infusion-related reactions.

-

Following the completion of the infusion, flush the IV line with a compatible solution.

-

The SBRT session should commence within 180 minutes after the end of the GC4711 infusion.[1]

Safety Monitoring and Adverse Event Management

Objective: To ensure patient safety through diligent monitoring and appropriate management of adverse events.

Monitoring:

-

An independent Data Monitoring Committee (DMC) should be established to periodically review safety data.[1]

-

Monitor for common adverse events associated with GC4711, including:

-

Feeling lightheaded, faint, or dizzy

-

Low blood pressure

-

Facial tingling

-

Nausea

-

Headache

-

Pain, bruising, or redness at the infusion site

-

Fatigue

-

-

Serious Adverse Events (SAEs) must be reported to the appropriate safety management body within 24 hours of knowledge.[1]

Management of Adverse Events:

-

Infusion-related reactions: If a reaction occurs, the infusion may need to be slowed or temporarily stopped. Symptomatic treatment should be provided as needed.

-

Hypotension: Monitor blood pressure during and after the infusion. If hypotension occurs, appropriate measures should be taken.

-

Other adverse events: Manage symptomatically. For severe or persistent adverse events, discontinuation of treatment may be necessary.

Mechanism of Action and Signaling Pathway

GC4711 functions as a superoxide dismutase (SOD) mimetic, catalyzing the conversion of superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂).[1][2] This action is particularly effective in the context of radiotherapy, which generates a significant amount of superoxide.

Caption: Mechanism of action of GC4711 in enhancing radiotherapy.

The accumulation of hydrogen peroxide in cancer cells, which often have lower levels of catalase, leads to a significant increase in oxidative stress. This heightened oxidative environment results in increased DNA damage and ultimately triggers apoptosis (programmed cell death), thereby sensitizing the tumor to the effects of radiation.

Experimental Workflow

The following diagram illustrates the typical workflow for a patient enrolled in a clinical trial involving GC4711 and SBRT.

Caption: Clinical trial workflow for GC4711 administration with SBRT.

This workflow highlights the key steps from patient enrollment to the completion of the study, emphasizing the integrated administration of GC4711 with SBRT and the continuous monitoring for patient safety and treatment efficacy.

References

Application Notes and Protocols for Assessing Rucosopasem Manganese Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucosopasem manganese (GC4711) is an investigational selective superoxide dismutase (SOD) mimetic.[1][2] Its primary mechanism of action involves converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂).[3][4] This process is designed to protect normal tissues from oxidative damage, such as that induced by radiation therapy, while potentially increasing the cytotoxic effects of such therapies on cancer cells.[5][6] Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) and are thus more susceptible to further oxidative stress induced by an accumulation of H₂O₂.[7]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy and selectivity. The described methods include cell viability assays, clonogenic survival assays, and the measurement of intracellular reactive oxygen species.

Mechanism of Action: Differential Cytotoxicity

This compound catalyzes the dismutation of superoxide to hydrogen peroxide. In the context of cancer therapy, particularly in combination with radiation, this action has a dual effect:

-

Protection of Normal Cells: By reducing the levels of damaging superoxide radicals in healthy tissues, Rucosopasem aims to mitigate the side effects of radiation therapy.[3]

-

Sensitization of Tumor Cells: The resultant increase in hydrogen peroxide in cancer cells, which often have a compromised antioxidant capacity, can lead to increased oxidative stress and subsequent cell death.[5][8]

This differential effect forms the basis of Rucosopasem's therapeutic potential.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines and normal human bronchial epithelial cells (HBECs). The data is derived from clonogenic survival assays.

| Cell Line | Cell Type | Rucosopasem (RUC) Concentration (µM) | Treatment Duration (hours) | Observed Effect on Cell Survival | Reference |

| H1299 | NSCLC | 10 | 24 | Minimal cytotoxicity as a single agent.[9] | [9] |

| A549 | NSCLC | 10 | 24 | Minimal cytotoxicity as a single agent.[9] | [9] |

| HBEC | Normal Bronchial Epithelial | 10 | 24 | No significant toxicity.[10] | [10] |

Note: The primary cytotoxic effects of Rucosopasem are observed when combined with radiation or chemotherapy. As a standalone agent in the cited studies, its direct cytotoxicity at the tested concentrations is minimal, highlighting its role as a sensitizer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the general cytotoxicity of this compound.

Objective: To determine the effect of this compound on the metabolic activity of cells, as an indicator of cell viability.

Materials:

-

This compound (GC4711)

-

Target cell lines (e.g., A549, H1299, and a normal cell line for comparison)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for Rucosopasem).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This protocol is a gold-standard method for assessing the reproductive integrity of cells after treatment.

Objective: To determine the ability of single cells to form colonies after treatment with this compound, alone or in combination with radiation.

Materials:

-

This compound (GC4711)

-

Target cell lines

-

Complete cell culture medium

-

6-well plates or 100 mm dishes

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

Irradiation source (if applicable)

Procedure:

-

Culture cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Plate a known number of cells (e.g., 200-1000 cells per well/dish) in 6-well plates or 100 mm dishes. The exact number will depend on the cell line's plating efficiency.

-

Allow cells to attach for at least 6 hours.

-

Treat the cells with the desired concentrations of this compound. For combination studies, irradiate the cells after the addition of Rucosopasem.[11]

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

After the incubation period, wash the plates with PBS and fix the colonies with a solution of 6.0% glutaraldehyde.[12]

-

Stain the colonies with crystal violet solution for 30 minutes.[12]

-

Gently wash the plates with water and allow them to air dry.

-

Count the colonies containing 50 or more cells.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol allows for the detection of changes in intracellular ROS levels, particularly hydrogen peroxide, following treatment with this compound.

Objective: To quantify the generation of intracellular ROS in response to this compound.

Materials:

-

This compound (GC4711)

-

Target cell lines

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phenol red-free cell culture medium

-

96-well black plates with clear bottoms

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black plate and allow them to adhere overnight.

-

Wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in phenol red-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove the excess probe.

-

Add phenol red-free medium containing the desired concentrations of this compound.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points (e.g., 0, 30, 60 minutes) using a fluorescence microplate reader.

-

Alternatively, cells can be harvested and analyzed by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Toxicology assessment of manganese oxide nanomaterials with enhanced electrochemical properties using human in vitro models representing different exposure routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen peroxide activates NF-kappa B through tyrosine phosphorylation of I kappa B alpha and serine phosphorylation of p65: evidence for the involvement of I kappa B alpha kinase and Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. Hydrogen peroxide – production, fate and role in redox signaling of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: Flow Cytometry Analysis of Oxidative Stress Induced by GC4711

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in a variety of pathological conditions and is a key area of investigation in drug development.[1][2][3] GC4711 is an investigational selective small molecule superoxide dismutase (SOD) mimetic.[4][5] Its mechanism of action involves converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), thereby inducing oxidative stress in target cells.[6][7][8] This application note provides a detailed protocol for the analysis of oxidative stress induced by GC4711 using flow cytometry, a powerful technique for single-cell analysis.[9][10][11] The primary method described utilizes the cell-permeant fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to quantify intracellular ROS levels.[3][9]

Principle of the Assay

H₂DCFDA is a non-fluorescent molecule that readily diffuses into cells.[9] Inside the cell, it is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is then trapped within the cell. In the presence of ROS, particularly hydrogen peroxide, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] The intensity of the green fluorescence emitted by DCF is directly proportional to the level of intracellular ROS. This fluorescence can be measured on a per-cell basis using a flow cytometer.

Materials and Reagents

-

GC4711 (prepare stock solution in a suitable solvent, e.g., DMSO or sterile water)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) (prepare 10 mM stock in DMSO)[9]

-

Cell line of interest (e.g., a cancer cell line relevant to GC4711's therapeutic target)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Hydrogen peroxide (H₂O₂) (positive control)[9]

-

N-acetylcysteine (NAC) (negative control/ROS scavenger)[9]

-

Flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for detection of green fluorescence (e.g., FITC channel)

Experimental Protocols

Cell Preparation and Treatment

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of GC4711. Include appropriate vehicle controls. For positive and negative controls, treat cells with H₂O₂ (e.g., 100 µM for 1 hour) and pre-treat with NAC (e.g., 5 mM for 1 hour) before adding the stressor, respectively.[9]

-

Incubation: Incubate the cells with the compounds for the desired period (e.g., 1, 3, 6, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.

Staining with H₂DCFDA

-

Preparation of H₂DCFDA Working Solution: Dilute the 10 mM H₂DCFDA stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 5-10 µM.[9]

-

Cell Staining: After the treatment period, harvest the cells by trypsinization and wash once with PBS. Resuspend the cell pellet in the H₂DCFDA working solution at a concentration of 1 x 10⁶ cells/mL.[9]

-

Incubation: Incubate the cells in the H₂DCFDA working solution for 30 minutes at 37°C in the dark.[9]

-

Washing: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

-

Resuspension: Resuspend the final cell pellet in 0.5 mL of ice-cold PBS for flow cytometry analysis.

Flow Cytometry Analysis

-

Instrument Setup: Set up the flow cytometer with a 488 nm excitation laser. Set the emission filter to detect green fluorescence (typically around 525-535 nm).

-

Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.

-

Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample. Record the mean fluorescence intensity (MFI) of the DCF signal in the gated population.

Data Presentation

The following tables present hypothetical data from an experiment analyzing the effect of GC4711 on intracellular ROS levels in a cancer cell line.

Table 1: Dose-Dependent Effect of GC4711 on ROS Production

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 150.5 ± 12.3 | 1.0 |

| GC4711 | 1 | 225.8 ± 18.7 | 1.5 |

| GC4711 | 5 | 451.2 ± 35.1 | 3.0 |

| GC4711 | 10 | 753.6 ± 58.9 | 5.0 |

| GC4711 | 25 | 1128.9 ± 92.4 | 7.5 |

| Positive Control (H₂O₂) | 100 | 1355.1 ± 110.2 | 9.0 |

Table 2: Time-Course of GC4711-Induced ROS Production

| Treatment Group (10 µM) | Time (hours) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |

| Vehicle Control | 6 | 155.2 ± 14.1 | 1.0 |

| GC4711 | 1 | 310.4 ± 25.8 | 2.0 |

| GC4711 | 3 | 620.7 ± 51.3 | 4.0 |

| GC4711 | 6 | 758.9 ± 62.7 | 4.9 |

| GC4711 | 12 | 542.1 ± 44.9 | 3.5 |

| GC4711 | 24 | 232.8 ± 19.6 | 1.5 |

Table 3: Effect of ROS Scavenger on GC4711-Induced ROS

| Treatment Group | Mean Fluorescence Intensity (MFI) | % Inhibition of ROS |

| Vehicle Control | 152.8 ± 13.5 | N/A |

| GC4711 (10 µM) | 755.3 ± 60.1 | 0% |

| NAC (5 mM) + GC4711 (10 µM) | 185.9 ± 15.7 | 94.4% |

| NAC (5 mM) only | 148.2 ± 12.9 | N/A |

Visualizations

Caption: Mechanism of GC4711-induced oxidative stress.

Caption: Experimental workflow for ROS detection.

Interpretation of Results

An increase in the mean fluorescence intensity of the DCF signal in GC4711-treated cells compared to vehicle-treated cells indicates an increase in intracellular ROS levels. This effect is expected to be dose- and time-dependent. The use of a positive control (H₂O₂) confirms that the assay is sensitive to oxidative stress, while the reduction of the fluorescent signal in the presence of an ROS scavenger (NAC) confirms the specificity of the assay for detecting ROS.

Conclusion

Flow cytometry using the H₂DCFDA probe is a robust and quantitative method for assessing the induction of oxidative stress by compounds such as GC4711. This application note provides a comprehensive protocol that can be adapted for various cell lines and experimental setups to aid in the characterization of novel therapeutics that modulate cellular redox states. It is advisable to use a panel of assays to measure different aspects of oxidative damage for a more complete understanding.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. investors.galeratx.com [investors.galeratx.com]

- 5. Galera Therapeutics, Inc. - Galera Therapeutics Announces Dosing of First Patient in the Phase 1/2 GRECO-1 Clinical Trial of GC4711 in Combination with SBRT for Non-Small Cell Lung Cancer [investors.galeratx.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 10. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Rucosopasem Manganese Stability and Degradation in Solution: A Technical Support Center

Welcome to the Technical Support Center for rucosopasem manganese. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. The following information is curated to assist you in your experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general storage conditions?

This compound (also known as GC4711) is a potent and selective superoxide dismutase (SOD) mimetic that catalytically converts superoxide to hydrogen peroxide.[1][2] It is under investigation for its potential to enhance the efficacy of cancer therapies.[3] For general laboratory use, the powdered form of this compound is typically stable for up to three years when stored at -20°C.[1] Once in solution, it is recommended to be stored at -80°C for up to one year.[1]

Q2: What is a suitable solvent for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation involves an initial dissolution in DMSO, followed by dilution with other co-solvents like PEG300, Tween 80, and saline. A typical in vivo formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option includes 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.

Q3: What are the known degradation pathways for this compound in solution?

Specific degradation pathways for this compound have not been extensively published in peer-reviewed literature. However, based on the chemistry of similar pentaazamacrocyclic manganese complexes, potential degradation pathways may include:

-

Hydrolysis: The macrocyclic ligand could be susceptible to hydrolysis, particularly at non-neutral pH.

-

Oxidation: The manganese center or the ligand itself could be subject to oxidation. While the complex is designed to participate in redox cycling, irreversible oxidation may lead to inactivation.

-

Ligand Dissociation: The manganese ion may dissociate from the macrocyclic ligand, especially under acidic conditions or in the presence of competing metal chelators. The stability of such complexes is often pH-dependent.

-

Photodegradation: Exposure to light, particularly UV light, could potentially induce degradation of the complex.

Q4: Are there any known degradation products of this compound?

The specific degradation products of this compound are not well-documented in publicly available sources. Identification and characterization of degradation products would typically be carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) during forced degradation studies.